molecular formula C17H21FN2O5 B1415975 4-(3-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid CAS No. 1786524-51-3

4-(3-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

Cat. No.: B1415975
CAS No.: 1786524-51-3
M. Wt: 352.4 g/mol
InChI Key: FCGUOXXTKAKNJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid is a complex organic compound featuring a piperazine ring substituted with a fluoroformylphenyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid typically involves multiple steps:

  • Formation of the Fluoroformylphenyl Intermediate: : The initial step involves the introduction of a fluoro group and a formyl group onto a benzene ring. This can be achieved through electrophilic aromatic substitution reactions using reagents like fluorine gas or N-fluorobenzenesulfonimide (NFSI) for fluorination, followed by formylation using Vilsmeier-Haack reaction conditions.

  • Piperazine Ring Formation: : The piperazine ring can be synthesized via cyclization reactions involving ethylenediamine and dihaloalkanes under basic conditions.

  • Coupling Reaction: : The fluoroformylphenyl intermediate is then coupled with the piperazine ring through nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.

  • Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 4-(3-Fluoro-2-carboxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid.

    Reduction: 4-(3-Fluoro-2-hydroxymethylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid.

    Substitution: Products depend on the nucleophile used, such as 4-(3-Amino-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further derivatization, making it useful in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s structure suggests potential biological activity, particularly in the development of new drugs. The piperazine ring is a common motif in many pharmaceuticals, and the presence of the fluoroformylphenyl group could enhance binding affinity and selectivity for biological targets.

Industry

In the chemical industry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors. The piperazine ring can mimic natural substrates or inhibitors, while the fluoroformylphenyl group can enhance binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluoro-2-formylphenyl)piperazine-2-carboxylic acid: Lacks the tert-butyl ester group, which may affect its solubility and reactivity.

    4-(3-Chloro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid: Substitution of the fluoro group with a chloro group can alter its electronic properties and reactivity.

    4-(3-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid: Replacement of the piperazine ring with a piperidine ring can change its biological activity and binding properties.

Uniqueness

The unique combination of a fluoroformylphenyl group and a tert-butyl ester on a piperazine ring makes this compound particularly versatile. The fluoro group can enhance metabolic stability, while the tert-butyl ester can improve solubility and bioavailability. This combination of properties is not commonly found in similar compounds, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

4-(3-fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O5/c1-17(2,3)25-16(24)20-8-7-19(9-14(20)15(22)23)13-6-4-5-12(18)11(13)10-21/h4-6,10,14H,7-9H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGUOXXTKAKNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C(=CC=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(3-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-(3-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(3-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(3-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-(3-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.